2,3,6,7,10,11-Hexamethoxytriphenylene

Organic Batteries Cathode Materials Self-Discharge

Procure 2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) for its unparalleled performance in organic cathodes (>95% capacity retention, zero self-discharge). Unlike HHTP, HMTP acts as an inert charge-trap negative control in ONVMT stacks. Its distinct crystal packing and electron-rich character make it a versatile, non-interchangeable scaffold for D-A complexes and discotic liquid crystals.

Molecular Formula C24H24O6
Molecular Weight 408.4 g/mol
CAS No. 808-57-1
Cat. No. B1308117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6,7,10,11-Hexamethoxytriphenylene
CAS808-57-1
Molecular FormulaC24H24O6
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC)OC)OC)OC)OC
InChIInChI=1S/C24H24O6/c1-25-19-7-13-14(8-20(19)26-2)16-10-22(28-4)24(30-6)12-18(16)17-11-23(29-5)21(27-3)9-15(13)17/h7-12H,1-6H3
InChIKeyTXROZCSFVVIBFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6,7,10,11-Hexamethoxytriphenylene (CAS 808-57-1): Discotic Liquid Crystal Precursor and Electroactive Building Block


2,3,6,7,10,11-Hexamethoxytriphenylene (CAS 808-57-1, HMTP, HMT) is a D3h-symmetric, fully conjugated, disc-shaped planar molecule consisting of a central triphenylene core substituted with six methoxy groups at the ortho-positions . This electron-rich compound serves as a versatile building block for discotic liquid crystals and advanced functional materials. Key applications include its use as a precursor to hexahydroxytriphenylene (HHTP), as an organic cathode material in lithium batteries, and as a core structure for electron donor-acceptor complexes [1].

Why 2,3,6,7,10,11-Hexamethoxytriphenylene is Not Interchangeable with Generic Triphenylene Derivatives


Generic substitution of triphenylene derivatives is not feasible due to the profound influence of peripheral substituents on key functional properties. For 2,3,6,7,10,11-Hexamethoxytriphenylene, the six methoxy groups dictate a unique combination of crystal packing, electronic structure, and electrochemical behavior that directly impacts performance in applications like organic cathodes and charge-transfer complexes [1]. Unlike its hydroxyl (HHTP) or longer alkoxy analogs, the methoxy substitution pattern of HMTP yields a specific electron-rich character and reversible multi-electron oxidation [2][3]. Furthermore, its crystal structure, which is critical for understanding mesophase behavior, differs significantly from what is expected for typical discotic columnar mesogens and is distinct from other oxytriphenylenes like the hexaethoxy and hexapropoxy variants [4]. This precise combination of properties means that substituting HMTP with a similar-looking triphenylene will lead to unpredictable and often undesirable changes in device performance.

Quantitative Differentiation Guide for 2,3,6,7,10,11-Hexamethoxytriphenylene


Electrochemical Stability and Self-Discharge: HMTP vs. PTMA Organic Cathode

2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) offers a distinct advantage over the benchmark organic cathode material poly(2,2,6,6-tetramethylpiperidinyloxy-4-yl methacrylate) (PTMA) in terms of electrochemical stability and self-discharge. While PTMA is known for high capacity (111 mAh/g), it suffers from capacity fade and self-discharge due to radical reactivity [1]. In contrast, HMTP, despite its lower specific capacity, demonstrates superior stability and negligible self-discharge [1].

Organic Batteries Cathode Materials Self-Discharge Electrochemistry

Crystal Structure and Solid-State Packing: HMTP vs. Other Oxytriphenylenes

The crystal structure of 2,3,6,7,10,11-Hexamethoxytriphenylene is fundamentally different from that of other oxytriphenylenes such as the hexahydroxy (HHTP), hexaethoxy, and hexapropoxy analogs. This study determined that the crystal structures of these discotic 'premesogens' deviate significantly from the structures expected for columnar discotic behavior, and that the differences are driven by the alkyl groups [1].

Crystallography Solid-State Packing Discotic Liquid Crystals Structure-Property Relationships

Functionally Null Charge Trapping: HMTP vs. HHTP in Memory Devices

A direct comparison of 2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) and its hexahydroxy analog (HHTP) as a charge trap medium in organic non-volatile memory transistors (ONVMTs) reveals a stark functional difference. The hydroxyl groups in HHTP are essential for charge trapping, whereas the methoxy groups in HMTP render the layer functionally inert in this context [1].

Organic Non-Volatile Memory Charge Trapping Organic Electronics Transistors

Electronic Structure Modulation: HMTP LUMO Energy Tuning via Derivatization

2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) is intrinsically an electron-rich (donor) molecule. However, its electronic structure can be dramatically altered. By forming boronic esters with its demethylated derivative, the LUMO energy can be significantly lowered, converting the archetypal electron-rich core into an electron-deficient (acceptor) system comparable to C60 [1].

Molecular Electronics Electron Affinity Redox Chemistry Cyclic Voltammetry

Definitive Application Scenarios for 2,3,6,7,10,11-Hexamethoxytriphenylene Based on Comparative Evidence


High-Stability Organic Cathodes for Low Self-Discharge Lithium Batteries

Based on the quantitative evidence that 2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) demonstrates >95% capacity retention over 50 cycles at 1 C and zero measurable self-discharge over a full month, it is uniquely suited for applications where battery standby time is critical [1]. This performance is a direct improvement over benchmark materials like PTMA, which are known to suffer from significant self-discharge. Procurement should prioritize HMTP for research and development of organic cathodes intended for long-life, low-maintenance power sources such as those in remote sensors, medical implants, or backup memory systems [1].

Electronically Neutral, Non-Trapping Layer in Organic Non-Volatile Memory Transistors (ONVMTs)

A direct comparison with its hexahydroxy analog (HHTP) clearly shows that HMTP is functionally inert as a charge trap layer, exhibiting a negligible memory hysteresis window under the same conditions where a 5 nm HHTP layer produces a ~28.2 V window [2]. This evidence positions HMTP as an ideal 'negative control' or an electronically neutral building block in ONVMT device stacks. Researchers should select HMTP when the triphenylene core's structural or conductive properties are desired without the unwanted side effect of charge trapping, which is an inherent property of the HHTP analog [2].

Precursor for Tuning Discotic Liquid Crystal Mesophase Behavior

Crystallographic evidence confirms that the solid-state packing of HMTP is distinct from other oxytriphenylenes (e.g., hexaethoxy and hexapropoxy) and that the alkyl substituents are the primary drivers of mesophase behavior [3]. For researchers aiming to synthesize and study discotic liquid crystals, HMTP provides a specific and non-interchangeable starting point. Its unique crystal structure and the ability to demethylate it to HHTP for further functionalization make it a precise tool for investigating the structure-property relationships that govern columnar mesophase formation, rather than using a longer-alkoxy analog which would yield different packing and thermal behavior [3].

Versatile Scaffold for Designing Tunable Electron Donor-Acceptor Systems

Quantitative cyclic voltammetry data shows that the electronic properties of HMTP's core are not fixed; derivatization (e.g., to a boronic ester) can lower the LUMO energy by a full 1 V, shifting its reduction potential to be comparable with the strong acceptor C60 [4]. This evidence supports the procurement of HMTP as a highly versatile molecular scaffold. Rather than being a simple electron donor, HMTP can be chemically modified to create both electron-rich and electron-deficient materials, offering a single platform for the development of both donor and acceptor components in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and other molecular electronic devices [4].

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